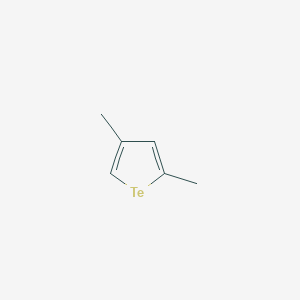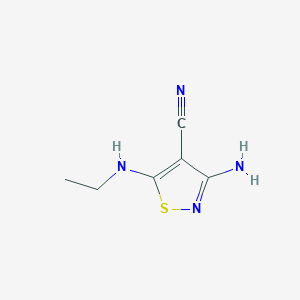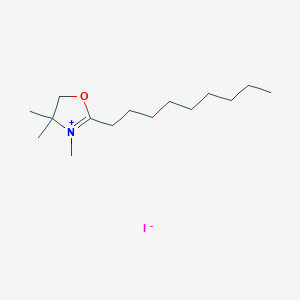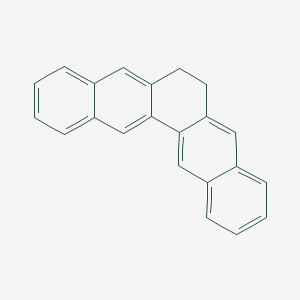
2,4-Dimethyltellurophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyltellurophene is an organotellurium compound characterized by a five-membered ring structure containing tellurium
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyltellurophene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of tellurium with 2,4-dimethyl-1,3-butadiene in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the tellurophene ring.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
化学反応の分析
Types of Reactions: 2,4-Dimethyltellurophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form telluroxides or tellurones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding telluride.
Substitution: The tellurium atom in the ring can be substituted with other heteroatoms or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Telluroxides and tellurones.
Reduction Products: Tellurides.
Substitution Products: Various substituted tellurophenes depending on the reagents used.
科学的研究の応用
2,4-Dimethyltellurophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organotellurium compounds.
Biology: Research is ongoing to explore its potential as a biological probe due to its unique electronic properties.
Industry: It is investigated for use in materials science, particularly in the development of semiconductors and other electronic materials.
作用機序
The mechanism by which 2,4-Dimethyltellurophene exerts its effects is primarily through its interaction with molecular targets via its tellurium atom. The tellurium atom can participate in various bonding interactions, influencing the electronic properties of the compound. These interactions can modulate the activity of enzymes or other proteins, making it a valuable tool in biochemical research.
類似化合物との比較
2,4-Dimethylthiophene: Similar in structure but contains sulfur instead of tellurium.
2,4-Dimethylselenophene: Contains selenium instead of tellurium.
2,4-Dimethylpyrrole: Contains nitrogen instead of tellurium.
Uniqueness: 2,4-Dimethyltellurophene is unique due to the presence of tellurium, which imparts distinct electronic properties compared to its sulfur, selenium, and nitrogen analogs. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
特性
CAS番号 |
115823-75-1 |
|---|---|
分子式 |
C6H8Te |
分子量 |
207.7 g/mol |
IUPAC名 |
2,4-dimethyltellurophene |
InChI |
InChI=1S/C6H8Te/c1-5-3-6(2)7-4-5/h3-4H,1-2H3 |
InChIキー |
OBCTXKCKRUTERH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C[Te]1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)




![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)


diphenylsilane](/img/structure/B14298185.png)
